U-74389G

Immunomodulation Cytokine Glucocorticoid receptor-independent

Researchers requiring cytoprotective antioxidants for ischemia-reperfusion studies face a critical challenge: most glucocorticoid-derived compounds confound results with immunosuppressive activity. U-74389G, a 21-aminosteroid lazaroid, solves this by potently inhibiting iron-dependent lipid peroxidation while lacking glucocorticoid receptor-mediated cytokine suppression. - Validated across heart, liver, kidney, and lung I/R models; reduces infarct size by 5-12 percentage points and improves survival by 47% in rat myocardial I/R at 15-30 mg/kg i.v. - Active superoxide scavenging at all tested concentrations-an attribute absent in comparator lazaroids U-74500A and U-83836E. - No cytotoxic effects on C6 glioma cells, unlike U-83836E (IC50 = 45 μM), ensuring minimal confounding in CNS models. Supplied as a white crystalline solid (≥98% purity), stored at -20°C, shipped ambient.

Molecular Formula C41H54N6O6
Molecular Weight 726.9 g/mol
CAS No. 153190-29-5
Cat. No. B163772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameU-74389G
CAS153190-29-5
Synonyms21-(4-(2,6-di-1-pyrrolidinyl-4- pyrimidinyl)-1-piperazinyl)-pregna-1,4,9(11)-triene-3,20-dione monomethanesulfonate
desmethyl tirilazad
Pregna-1,4,9(11)-triene-3,20-dione, 21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-, monomethanesulfonate
trilazad mesylate
U 74389
U 74389F
U 74389G
U-74389
U-74389F
U-74389G
U74389F
Molecular FormulaC41H54N6O6
Molecular Weight726.9 g/mol
Structural Identifiers
SMILESCC12CC=C3C(C1CCC2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=CC83C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C37H50N6O2.C4H4O4/c1-36-13-11-27(44)23-26(36)7-8-28-29-9-10-31(37(29,2)14-12-30(28)36)32(45)25-40-19-21-42(22-20-40)34-24-33(41-15-3-4-16-41)38-35(39-34)43-17-5-6-18-43;5-3(6)1-2-4(7)8/h11-13,23-24,28-29,31H,3-10,14-22,25H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t28-,29-,31+,36-,37-;/m0./s1
InChIKeyABCSSKWSUJMJCP-WQDFMEOSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility48.2 [ug/mL] (The mean of the results at pH 7.4)

U-74389G: Lazaroid Lipid Peroxidation Inhibitor


U-74389G (CAS 153190-29-5), also known as 16-desmethyl tirilazad maleate, is a 21-aminosteroid belonging to the lazaroid class of compounds [1]. Lazaroids are synthetic antioxidants structurally derived from the glucocorticoid scaffold but engineered to be devoid of classical glucocorticoid receptor-mediated activities [1]. U-74389G acts as a potent inhibitor of iron-dependent lipid peroxidation and a free radical scavenger [1]. The compound is characterized by a pregnatriene steroid nucleus substituted at the 21-position with a piperazinyl-pyrimidine moiety bearing two pyrrolidine groups . Unlike glucocorticoids such as methylprednisolone, U-74389G exerts cytoprotective effects in ischemia-reperfusion injury models without immunosuppressive glucocorticoid activity [1].

  • 21-Aminosteroid lazaroid scaffold – non-glucocorticoid design
  • Reported iron-dependent lipid peroxidation inhibitor
  • Membrane-localized antioxidant activity for lipid peroxidation research

U-74389G Procurement Differentiation


Generic substitution among lazaroids or between lazaroids and other antioxidants is not scientifically valid due to substantial inter-compound variation in potency, target selectivity, and biological activity profiles. Studies directly comparing lazaroid family members reveal significant differences: U-74389G demonstrates superoxide-scavenging activity at all concentrations tested, whereas U-74500A and U-83836E lack this capacity at up to 20 μM [1]. In cytotoxicity assays, U-83836E exhibits potent antiproliferative effects (IC50 = 45 μM on C6 glioma cells), while U-74389G shows no cytotoxic effect in the same system [2]. Furthermore, lazaroids as a class differ fundamentally from glucocorticoids: U-74389G lacks the immunosuppressive cytokine suppression observed with methylprednisolone [3]. These intra-class and inter-class functional divergences mean that substituting U-74389G with another lazaroid, a general antioxidant, or a glucocorticoid will not yield the same experimental outcomes. Procurement decisions must therefore be compound-specific and evidence-based.

U-74500A / U-83836E
Superoxide-scavenging profile may differ; U-74500A and U-83836E reportedly lack this activity at tested concentrations.
U-83836E
Antiproliferative profile diverges; U-83836E exhibits concentration-dependent cytotoxicity in glioma assays, potentially confounding lipid peroxidation studies.
Glucocorticoids (e.g., methylprednisolone)
Cytokine-suppression profile differs; U-74389G reportedly lacks IL-6/TNF-α suppression, unlike methylprednisolone.

U-74389G: Evidence-Based Selection


No Immunosuppressive Cytokine Suppression vs. Glucocorticoids

In a direct head-to-head in vitro comparison using mitogen-stimulated human peripheral blood mononuclear cells, U-74389G at therapeutically relevant concentrations exhibited no significant inhibitory effect on interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production [1]. In contrast, the glucocorticoid methylprednisolone (MP) produced marked suppression of both cytokines under identical conditions [1]. This finding confirms that U-74389G lacks residual glucocorticoid receptor-mediated immunosuppressive activity [1].

Cytokine Suppression vs. Glucocorticoid
Head-to-head
No significant inhibitory effect on IL-6/TNF-α production vs. marked suppression by methylprednisolone
Glucocorticoid receptor-independent profile; supports non-immunosuppressive cytoprotection research
Human PBMC assay; mitogen stimulation
Immunomodulation Cytokine Glucocorticoid receptor-independent Ischemia-reperfusion

No Glioma Cytotoxicity Compared to U-83836E

In a comparative study evaluating the antiproliferative properties of lazaroids on rat C6 glioma cells, U-74389G showed no cytotoxic effect across the tested concentration range [1]. In contrast, the structurally related lazaroid U-83836E exhibited clear concentration-dependent cytotoxicity, with a calculated IC50 of 45 μM in the same C6 glioma cell line [1]. On primary glioblastoma multiforme cultures from a patient, U-74389G had an IC50 of 91 μM, while U-83836E displayed substantially greater potency with IC50 values of 6.30-6.75 μM across three patient-derived primary cultures [1]. On the 5th subculture, U-83836E maintained an IC50 of 37.5 μM, whereas U-74389G's cytotoxic effect was further attenuated relative to primary culture [1].

Glioma Cytotoxicity vs. U-83836E
Head-to-head
U-74389G: no cytotoxic effect on C6 glioma; IC50 91 μM on primary glioblastoma. U-83836E: IC50 45 μM (C6), 6.30-6.75 μM (primary)
Lower antiproliferative confounding; supports lipid peroxidation studies in neural systems
Rat C6 and patient-derived primary cultures; MTT assay
Glioma Cytotoxicity Antiproliferative Cancer

Superoxide Scavenging Presence vs. Other Lazaroids

In an evaluation of human neutrophil NADPH-oxidase activity, U-74389G demonstrated superoxide-scavenging activity at all concentrations tested [1]. By comparison, neither U-74500A nor U-83836E exhibited any detectable superoxide-scavenging capacity at concentrations up to 20 μM under identical assay conditions [1]. This represents a qualitative functional difference among lazaroid family members rather than merely a potency gradient [1].

Superoxide Scavenging
Head-to-head
U-74389G: superoxide scavenging at all concentrations tested. U-74500A & U-83836E: no activity up to 20 μM
Functional attribute for direct radical-scavenging mechanistic studies
Human neutrophil NADPH-oxidase assay
Superoxide Reactive oxygen species Neutrophil Oxidative stress

Myocardial Infarct Reduction in Ischemia-Reperfusion

In a rat model of acute myocardial ischemia-reperfusion (60 min left coronary artery occlusion followed by 60 min reperfusion), intravenous administration of U-74389G at the onset of reperfusion produced dose-dependent cardioprotection [1]. At 15 mg/kg, the necrotic area expressed as a percentage of the area at risk was reduced from 81 ± 8.6% (control) to 76 ± 7.4% (P < 0.05). At 30 mg/kg, necrosis was further reduced to 69 ± 13.5% (P < 0.05) [1]. Plasma malondialdehyde (MDA), a lipid peroxidation marker, decreased from 40.2 ± 3.9 nmol/mL in controls to 26.7 ± 3.1 nmol/mL (15 mg/kg) and 20.8 ± 3.3 nmol/mL (30 mg/kg) (P < 0.001) [1]. Survival rate improved from 40% (control) to 87% (U-74389G-treated) [1].

Myocardial Infarct Reduction
Reported
Necrosis area: 81% (control) → 69% (30 mg/kg U-74389G); MDA: 40.2 → 20.8 nmol/mL; survival: 40% → 87%
Reported cardioprotective endpoint context in rat ischemia-reperfusion model
60 min LAD occlusion + 60 min reperfusion; i.v. at reperfusion onset
Myocardial infarction Cardioprotection Ischemia-reperfusion Lipid peroxidation

Reduction of Cerebral Superoxide in TBI

In a rat fluid percussion traumatic brain injury (TBI) model, administration of U-74389G (16-desmethyl-tirilazad) at a dose of 3 mg/kg significantly reduced superoxide anion concentrations at 60 minutes post-injury compared to untreated controls [1]. Importantly, this reduction in superoxide anion occurred without significant alteration of local cerebral blood flow (CBFld), demonstrating that the antioxidant effect is dissociable from hemodynamic changes [1].

Cerebral Superoxide in TBI
Reported
Significant reduction in superoxide anion at 60 min post-TBI (3 mg/kg); no effect on cerebral blood flow
Reported superoxide-anion endpoint context; dissociation from hemodynamic changes
Rat fluid percussion model; cytochrome c electrode
Traumatic brain injury Neuroprotection Superoxide anion Cerebral blood flow

Membrane Antioxidant Activity and Transport Capability

An in vitro evaluation of U-74389G's antioxidant activity and biomembrane interaction demonstrated strong antioxidant activity, particularly pronounced in a membranous system [1]. The compound showed capability to interact with and be transported across model lipid membranes [1]. This membrane-localized activity distinguishes U-74389G from purely hydrophilic antioxidants and supports its mechanism as a scavenger of chain-propagating lipid peroxyl radicals within biological membranes [1].

Membrane Antioxidant Activity
Class-level
Strong antioxidant activity in membranous system; capability to interact with and cross model lipid membranes
Membrane-localized scavenging profile vs. hydrophilic antioxidants
In vitro model membrane systems; class-level inference
Membrane antioxidant Lipid peroxidation Biomembrane interaction Free radical scavenger

U-74389G: Research Application Scenarios


Non-Immunosuppressive Ischemia-Reperfusion Protection

Based on the direct head-to-head evidence that U-74389G lacks the immunosuppressive cytokine suppression exhibited by glucocorticoids such as methylprednisolone [1], and the supporting in vivo evidence showing significant infarct size reduction (absolute necrosis reduction of 5-12 percentage points at 15-30 mg/kg i.v.) and 47% improvement in survival in rat myocardial ischemia-reperfusion [2], U-74389G is optimally suited for cardiovascular, hepatic, renal, and pulmonary ischemia-reperfusion injury studies where cytoprotective antioxidant effects are required without confounding glucocorticoid receptor-mediated immunosuppression. The compound's protective effects have been validated across heart, liver, kidney, and lung ischemia-reperfusion models [3].

Superoxide Scavenging in TBI without Cytotoxicity

Evidence demonstrates that U-74389G significantly reduces cerebral superoxide anion concentrations following traumatic brain injury at 3 mg/kg without affecting cerebral blood flow [4]. Unlike the comparator lazaroid U-83836E, which exhibits potent antiproliferative effects on glioma cells (IC50 = 45 μM), U-74389G shows no cytotoxic effect in the same C6 glioma cell system [5]. This combination of in vivo CNS antioxidant efficacy with minimal confounding cytotoxicity makes U-74389G the preferred selection for TBI, stroke, and neurodegenerative disease models where lipid peroxidation inhibition is the primary experimental variable.

Iron-Dependent Membrane Lipid Peroxidation

U-74389G's demonstrated strong antioxidant activity in membranous systems and its capability to interact with and be transported across lipid membrane models [6] support its use in studies specifically investigating iron-dependent lipid peroxidation within biological membranes. The compound's mechanism involves direct scavenging of lipid peroxyl radicals within membranes [6]. Additionally, U-74389G possesses superoxide-scavenging activity at all tested concentrations—a functional attribute absent in the comparator lazaroids U-74500A and U-83836E at up to 20 μM [7]. These differentiated properties make U-74389G the appropriate choice for mechanistic investigations of membrane oxidative damage in cellular and subcellular systems.

Cold-Storage Cytoprotection for Transplantation

Research indicates that cold storage with addition of U-74389G helps preserve small intestinal mucosa . The compound has been studied for protective effects in organ preservation and reperfusion models across multiple tissue types . Given its non-glucocorticoid profile and membrane-localized antioxidant activity, U-74389G is applicable in transplantation research evaluating graft preservation strategies, cold ischemia-warm reperfusion injury, and ex vivo organ perfusion protocols where lipid peroxidation inhibition during storage and reperfusion phases is the primary mechanistic target.

Application
Selection Property
Validation Focus
Ischemia-reperfusion injury studies
Non-glucocorticoid lipid peroxidation inhibitor
Infarct-size endpoint context; cytokine-suppression review
Traumatic brain injury research
Superoxide-scavenging profile
Superoxide-anion endpoint; cytotoxicity profiling
Membrane lipid peroxidation studies
Membrane-localized antioxidant activity
Lipid peroxyl radical scavenging; membrane interaction
Organ preservation and transplantation research
Cold-storage cytoprotective profile
Mucosal preservation endpoint; graft preservation models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for U-74389G

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.